

2-Amino-4-nitrobenzonitrile molecular structure and weight

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Compound of Interest

Compound Name: 2-Amino-4-nitrobenzonitrile

Cat. No.: B1279174

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An In-depth Technical Guide to 2-Amino-4-nitrobenzonitrile

This technical guide provides a comprehensive overview of the molecular structure, weight, and synthetic methodologies related to **2-Amino-4-nitrobenzonitrile**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

2-Amino-4-nitrobenzonitrile is an organic compound featuring an amino group, a nitro group, and a nitrile group attached to a benzene ring.

Data Presentation

Property	Value
IUPAC Name	2-amino-4-nitrobenzonitrile[1]
Molecular Formula	C ₇ H ₅ N ₃ O ₂ [2][3]
Molecular Weight	163.1 g/mol [2] / 163.14 g/mol [1][3]
CAS Number	87376-25-8[1][2][3][4]
Physical Form	Solid[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Amino-4-nitrobenzonitrile** are not readily available in the public domain. However, a representative protocol for a structurally similar compound, 2-amino-4-nitrophenol, illustrates a common synthetic approach involving the selective reduction of a dinitro compound. This method can be adapted for the synthesis of related aminonitro aromatics.

Synthesis of 2-Amino-4-nitrophenol from 2,4-Dinitrophenol

This protocol details the partial reduction of 2,4-dinitrophenol using sodium sulfide.

Materials:

- 2,4-dinitrophenol
- Ammonium chloride
- Concentrated aqueous ammonia (28%)
- Sodium sulfide (60% fused)
- Glacial acetic acid
- Activated carbon (e.g., Norit)
- Water

Equipment:

- 5-L three-necked flask
- Mechanical stirrer
- Reflux condenser
- Thermometer
- Steam bath

- Büchner funnel
- 5-L round-bottomed flask
- Filtration apparatus

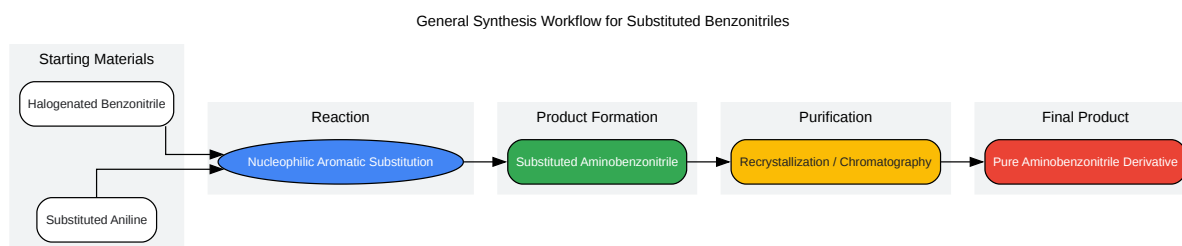
Procedure:

- In the 5-L three-necked flask, a suspension of 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water is prepared.
- With stirring, 600 g (11.6 moles) of ammonium chloride and 100 ml of concentrated aqueous ammonia are added.
- The mixture is heated to 85°C using a steam bath.
- The heat source is removed, and the mixture is allowed to cool.
- At 70°C, 700 g (5.4 moles) of 60% fused sodium sulfide is added in portions of approximately 100 g every 5 minutes. The temperature should be maintained between 80-85°C, using a wet cloth to cool the flask if necessary.
- After the addition is complete, the reaction mixture is heated at 85°C for an additional 15 minutes.
- The hot mixture is filtered through a preheated Büchner funnel.
- The filtrate is collected in a 5-L round-bottomed flask and cooled overnight with cold water.
- The resulting crystals are filtered and pressed to remove excess liquid.
- The solid is dissolved in 1.5 L of boiling water and acidified with approximately 100 ml of glacial acetic acid.
- 10 g of activated carbon is added, and the solution is heated and filtered while hot.
- The solution is cooled to 20°C to allow for crystallization.

- The brown crystals of 2-amino-4-nitrophenol are collected by filtration and dried. The expected yield is 160–167 g (64–67%).^[5]

Mandatory Visualization

The following diagram illustrates a logical workflow for a generic nucleophilic aromatic substitution, a common strategy for synthesizing substituted benzonitriles.



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Caption: A logical workflow for the synthesis of aminobenzonitrile derivatives.

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